Acid Green 3

Übersicht

Beschreibung

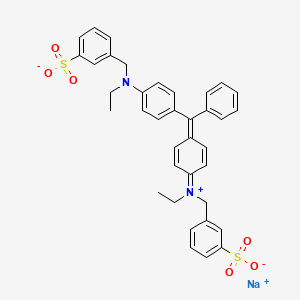

Guinea Green B is a synthetic dye belonging to the triphenylmethane class of dyes. It is known for its vibrant green color and is used in various applications, including biological staining and as an indicator in analytical chemistry. The compound is also referred to as Acid Green 3 and has the chemical formula C37H35N2Na2O6S2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Guinea Green B involves the reaction of triphenylmethane derivatives with sulfonic acid groups. One common method includes the condensation of benzaldehyde derivatives with dimethylaniline in the presence of sulfuric acid, followed by sulfonation . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of Guinea Green B follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Guinea Green B undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized to form different colored products.

Reduction: Guinea Green B can be reduced by agents such as sodium dithionite, leading to a color change.

Substitution: The sulfonic acid groups in Guinea Green B can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium dithionite is a typical reducing agent used.

Substitution: Nucleophiles such as amines and alcohols can react with the sulfonic acid groups under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction typically results in colorless or differently colored compounds .

Wissenschaftliche Forschungsanwendungen

Guinea Green B has a wide range of applications in scientific research:

Biological Staining: It is used as a staining agent in histology and cytology to visualize cellular components.

Analytical Chemistry: The dye serves as an indicator in various titrations and colorimetric assays.

Industrial Applications: The dye is employed in the textile industry for coloring fabrics and in the paper industry for dyeing paper products.

Wirkmechanismus

The mechanism of action of Guinea Green B involves its interaction with specific molecular targets. In biological staining, the dye binds to cellular components such as proteins and nucleic acids, allowing for their visualization under a microscope. In biosensors, Guinea Green B acts as a colorimetric indicator, changing color in response to the presence of specific analytes, such as cholinesterase inhibitors .

Vergleich Mit ähnlichen Verbindungen

Malachite Green: Another triphenylmethane dye with similar applications in biological staining and as an indicator.

Crystal Violet: Used for staining in microbiology and as a pH indicator.

Uniqueness of Guinea Green B: Guinea Green B is unique due to its specific colorimetric properties, which make it highly visible and useful in various analytical applications. Its ability to undergo distinct color changes in response to different chemical reactions sets it apart from other dyes .

Biologische Aktivität

Acid Green 3, also known as Pontacyl Green B, is an organic compound widely used as a biological stain. Its chemical structure consists of a complex arrangement of nitrogen, oxygen, and sulfur atoms, which contributes to its unique properties and biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

- Chemical Formula : C37H37N2O6S2

- CAS Number : 4680-78-8

- Molecular Weight : 653.84 g/mol

This compound is characterized by its ability to form salts through neutralization reactions with acids. It is essential to understand its stability and interactions with various substances in biological systems.

This compound exhibits several biological activities that can be categorized as follows:

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it useful in various applications, including food preservation and medical disinfection.

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in certain cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

- Staining Properties : As a biological stain, this compound is employed in histological studies to visualize cellular structures under a microscope.

Antimicrobial Properties

A study conducted by researchers evaluated the effectiveness of this compound against various bacterial strains. The results indicated that this compound exhibited significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, highlighting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Salmonella typhimurium | 75 µg/mL |

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death. The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

| A549 | 40 |

Case Studies

- Biosorption Studies : A case study explored the biosorption capacity of this compound using Azolla filiculoides as a biosorbent. The study found that Azolla effectively adsorbed this compound from aqueous solutions, indicating potential applications in wastewater treatment.

- Histological Applications : In histology, this compound has been used to stain collagen fibers in tissue samples. This application enhances the visualization of connective tissues during microscopic examination.

Eigenschaften

CAS-Nummer |

4680-78-8 |

|---|---|

Molekularformel |

C37H36N2NaO6S2 |

Molekulargewicht |

691.8 g/mol |

IUPAC-Name |

3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-10-8-14-35(24-28)46(40,41)42)33-20-16-31(17-21-33)37(30-12-6-5-7-13-30)32-18-22-34(23-19-32)39(4-2)27-29-11-9-15-36(25-29)47(43,44)45;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45); |

InChI-Schlüssel |

GUAOEJNHZUVOQJ-UHFFFAOYSA-N |

Verunreinigungen |

In Japan, guinea green B has the following specifications: purity, 85% min; inorganic salt, 4% max; and water content, 10% max. |

SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5.[Na+] |

Kanonische SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5.[Na] |

Aussehen |

Solid powder |

Color/Form |

A dull, dark green powder or bright crystalline solid Maroon-purple powder A dull, dark green powder or a bright, crystalline solid |

melting_point |

255 °C (decomposes) |

Key on ui other cas no. |

4680-78-8 |

Physikalische Beschreibung |

C.i. acid green 3 appears as a dull dark green powder. Used as a dye for silk or wool and biological stains. |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

In 2-methoxyethanol 20 mg/mL; in ethanol 9 mg/mL In water, 30 mg/mL |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

C.I. 42085 C.I. acid green 3 food green 1 guinea green B |

Dampfdruck |

7.2X10-39 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.